![molecular formula C31H27NO4 B1676827 MRS-1191 CAS No. 185222-90-6](/img/structure/B1676827.png)
MRS-1191
Overview
Description
MRS1191 is a potent and selective antagonist of the A3 adenosine receptor. It has a KB value of 92 nM, a Ki value of 31.4 nM for the human A3 receptor, and an IC50 of 120 nM for CHO cells . This compound is widely used in scientific research due to its high selectivity and potency.
Mechanism of Action
Target of Action
MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .
Mode of Action
This compound acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .
Biochemical Pathways
The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . This compound, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .
Result of Action
The antagonism of the A3 adenosine receptor by this compound can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
MRS-1191 interacts with the A3 adenosine receptor, a G protein-coupled receptor, in a highly selective manner . It demonstrates competitive binding in saturation binding studies using the agonist radioligand . The nature of these interactions involves the inhibition of adenylate cyclase and the stimulation of binding of guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those expressing the A3 adenosine receptor . It influences cell function by modulating the activity of the A3 adenosine receptor, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the A3 adenosine receptor. This binding results in the inhibition of adenylate cyclase and the stimulation of guanosine 5’-O-(3-thiotriphosphate) binding to the associated G-proteins . This can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the adenosine receptor signaling pathway
Preparation Methods
The synthesis of MRS1191 involves several steps, including the formation of a dihydropyridine ring. The synthetic route typically starts with the condensation of an aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
MRS1191 undergoes various chemical reactions, including substitution and cycloaddition reactions. It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups . Common reagents used in these reactions include copper catalysts and azide-containing compounds. The major products formed from these reactions are triazole derivatives, which are useful in various chemical and biological applications.
Scientific Research Applications
Pharmacological Research
MRS-1191 has been extensively studied for its pharmacological properties, particularly its role as an antagonist of the A3 adenosine receptor.
Key Findings
- Selectivity : this compound exhibits a Ki value of 31.4 nM for the human A3 receptor, demonstrating high selectivity over other adenosine receptors .
- Effect on Cardiac Function : In studies involving isolated rat hearts, this compound effectively reversed the cardioprotective effects induced by A3 receptor agonists, highlighting its potential therapeutic role in cardiac protection .
Neurobiology
The compound is also significant in neurobiological research, particularly regarding neuroprotection and cytoskeletal dynamics.
Cytoskeletal Rearrangement
Research indicates that activation of the A3 receptor can lead to cytoskeletal rearrangements through Rho protein modulation. This compound has been shown to counteract these changes, suggesting its potential utility in neuroprotective strategies .
Case Study: Neuroprotection
In a controlled study, exposure to Cl-IB-MECA (an A3 agonist) resulted in actin stress fiber formation in cultured cells. The presence of this compound inhibited this effect, indicating its role in modulating cytoskeletal dynamics and suggesting potential applications in neurodegenerative diseases .
Cardiovascular Applications
This compound's effects on cardiovascular health are notable, particularly concerning ischemic conditions.
Cardioprotective Effects
Studies have demonstrated that activation of the A3 receptor can confer cardioprotection during ischemic events. This compound's antagonistic action allows researchers to delineate the protective mechanisms involved and explore therapeutic applications for heart diseases .
Data Table: Effects on Cardiac Parameters
Treatment | Heart Rate (%) | Coronary Flow (%) | Cardiac Output (%) |
---|---|---|---|
Control | 100±2 | 100±2 | 100±2 |
R-PIA (15 nM) | 78±7* | 112±9 | 97±4 |
IB-MECA + this compound (1 μM) | 105±5 | 142±4† | 96±5 |
This table illustrates how this compound influences cardiac parameters when combined with specific agonists, providing insights into its pharmacological profile.
Clinical Implications
The clinical implications of this compound are significant given its ability to modulate A3 receptor activity.
Potential Therapeutic Uses
- Inflammation : By blocking the A3 receptor, this compound may reduce inflammatory responses, offering potential therapeutic avenues for conditions characterized by excessive inflammation.
- Neurodegenerative Diseases : Its neuroprotective properties suggest that this compound could be explored as a treatment for diseases like Alzheimer's or Parkinson's by mitigating neuronal damage through cytoskeletal stabilization .
Comparison with Similar Compounds
MRS1191 is unique in its high selectivity and potency for the A3 adenosine receptor compared to other similar compounds. For instance, MRS1523 and MRS1334 are also A3 adenosine receptor antagonists, but they exhibit different affinities and selectivities . MRS1523 has a Ki value of 43.9 nM for the human A3 receptor, while MRS1334 shows incomplete inhibition of the receptor . Other similar compounds include MRS1220, MRE3008F20, PSB10, PSB-11, and VUF5574, which have varying degrees of activity and selectivity for the A3 adenosine receptor .
Biological Activity
MRS-1191 is a selective antagonist for the adenosine A3 receptor (A3AR), which plays a significant role in various physiological and pathological processes, including cardiac protection, inflammation, and cancer. This article summarizes key findings regarding the biological activity of this compound, including pharmacological properties, experimental data, and relevant case studies.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its selective antagonism of the A3AR. Below is a summary of its binding affinities and functional activities:
Compound | hA1 (K_i, nM) | hA2A (K_i, nM) | hA2B (K_i, nM) | hA3 (K_i, nM) |
---|---|---|---|---|
This compound | 11.8 ± 5.3% | 8.39 ± 0.89% | 1.20 ± 2.21% | 49.1 ± 12.4 |
MRS-1220 | 135 ± 15 | 22.8 ± 7.6 | 1800 ± 340 | 0.96 ± 0.32 |
MRS-1334 | 32.1 ± 12.8% | 29.7 ± 8.6 | 25.6 ± 6.4 | 4.58 ± 0.89 |
MRS-1523 | 35.4 ± 4.2% | 16.4 ± 2.9 | 34.5 ± 4.6 | 43.9 ± 7.6 |
The table illustrates that this compound has a notable affinity for the human A3 receptor with a K_i value of approximately .
The biological activity of this compound primarily involves its interaction with A3ARs, which are implicated in cardioprotection during ischemic events and various inflammatory responses.
Cardiac Protection
Research indicates that this compound can enhance cardioprotection during ischemic events by blocking A3ARs, thereby preventing excessive apoptosis in cardiac myocytes . In experiments using cultured chick embryo ventricular cells, coactivation of A1 and A3 receptors was shown to provide significant cardioprotection, suggesting that this compound's antagonistic action may help maintain cellular integrity during cardiac stress .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties, particularly in models of acute lung injury and other inflammatory conditions . By antagonizing A3ARs, this compound can potentially reduce the recruitment of inflammatory cells to sites of injury.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Cardiac Ischemia : In a controlled study involving animal models of myocardial ischemia, administration of this compound resulted in reduced infarct size compared to control groups, demonstrating significant cardioprotective effects .
- Cancer Research : Investigations into the role of adenosine receptors in tumor microenvironments have shown that targeting A3ARs with this compound may inhibit tumor growth and metastasis . In vitro studies indicated that this compound could reduce the proliferation of certain cancer cell lines through modulation of adenosine signaling pathways.
Properties
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185222-90-6, 9000-21-9 | |
Record name | MRS 1191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcelleran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.